6-Bromo-8-chloro-1,2-dihydroquinolin-2-one belongs to the class of halogenated quinoline derivatives. Quinolones, specifically 1,2-dihydroquinolin-2-ones, represent a privileged scaffold in medicinal chemistry due to their diverse biological activities. [, ] The presence of bromine and chlorine atoms at the 6 and 8 positions, respectively, introduces steric and electronic effects that can significantly influence the molecule's reactivity, physicochemical properties, and biological activity.
6-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the class of quinolinones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a unique bicyclic structure characterized by a quinoline ring system with bromine and chlorine substituents at specific positions. Its molecular formula is , indicating the presence of nine carbon atoms, six hydrogen atoms, one nitrogen atom, one oxygen atom, one chlorine atom, and one bromine atom.
This compound can be synthesized through various chemical reactions involving quinoline derivatives. It is primarily utilized in research settings due to its potential applications in pharmaceuticals and agrochemicals. The synthesis typically involves bromination and chlorination processes that modify the basic quinolone structure.
6-Bromo-8-chloro-1,2-dihydroquinolin-2-one is classified as a bicyclic heterocyclic compound. It falls under the broader category of quinolinones, which are recognized for their significant roles in medicinal chemistry, particularly as intermediates in drug synthesis.
The synthesis of 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one generally involves:
One common synthetic route includes the reaction of 6-bromoquinolin-2-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions to achieve high yields .
The synthesis process requires careful control of reaction conditions such as temperature and concentration to optimize yield and purity. Typical reagents include high-purity halogenating agents and solvents like dichloromethane or dimethylformamide. Reaction monitoring is often performed using techniques like thin-layer chromatography to assess progress.
The molecular structure of 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one can be represented as follows:
This structure features:
The compound has a molecular weight of approximately 232.5 g/mol. Its unique substitution pattern allows for specific interactions with biological targets, enhancing its potential efficacy in medicinal applications .
6-Bromo-8-chloro-1,2-dihydroquinolin-2-one can undergo several types of chemical reactions:
The conditions for these reactions vary based on the desired product but typically involve polar solvents and controlled temperatures. For example, oxidation reactions are often conducted under acidic conditions to facilitate electron transfer processes.
The mechanism of action for 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one primarily involves its ability to interact with specific enzymes and proteins within biological systems. Studies suggest that it may inhibit certain enzymatic pathways critical for cellular function, potentially leading to antimicrobial or anticancer effects .
Relevant analyses include spectroscopic methods (such as NMR and IR) used to confirm structural integrity during synthesis and characterization phases .
6-Bromo-8-chloro-1,2-dihydroquinolin-2-one finds application across several scientific fields:
The synthesis of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one relies on sequential halogenation and cyclization strategies. A representative pathway begins with halogenated aniline precursors undergoing Vilsmeier-Haack formylation, introducing the C3 aldehyde group essential for subsequent ring closure [10]. Subsequent acid-catalyzed cyclization in polyphosphoric acid (PPA) at 120–140°C yields the dihydroquinolinone core [3] [7]. Alternatively, Meth-Cohn quinoline synthesis using acetanilides with phosphorus oxychloride/DMF enables direct construction of halogenated quinolines, followed by selective reduction of the C3-C4 double bond using NaBH₄/CuCl₂ [10]. Microwave-assisted cyclocondensation significantly accelerates steps, reducing reaction times from hours to minutes while improving purity [3].
Table 1: Comparative Synthetic Routes to 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Starting Material | Key Steps | Catalyst/Reagent | Yield (%) | Reference |
---|---|---|---|---|
4-Bromo-2-chloroaniline | Vilsmeier formylation, PPA cyclization | POCl₃/DMF, PPA | 62 | [10] |
5-Bromo-3-chloroacetanilide | Meth-Cohn quinoline synthesis, Reduction | POCl₃/DMF, NaBH₄/CuCl₂ | 58 | [7] |
2-Amino-5-bromo-3-chlorobenzoic acid | Cyclocondensation, Decarboxylation | Ac₂O, Δ, then HCl | 71 | [3] |
Regiospecific halogen installation is critical for this compound’s bioactivity. Electrophilic Aromatic Substitution (EAS) remains dominant:
Directed ortho-Lithiation offers complementary control: LDA (lithium diisopropylamide) at −78°C deprotonates C8 of 6-bromoquinolin-2-one precursors, followed by Cl₂ or NCS (N-chlorosuccinimide) quenching (75–82% yield) [9]. This method outperforms EAS for asymmetric bromo-chloro patterns by preventing halogen scrambling.
Table 2: Halogenation Methods for Bromo-Chloro Quinolinones
Strategy | Reagents/Conditions | Regiospecificity | Limitations |
---|---|---|---|
Sequential EAS | 1. NBS/DMF (0°C), 2. SO₂Cl₂/DCM, UV | High (C6-Br, C8-Cl) | Requires orthogonal protecting groups |
Directed Lithiation | 1. LDA/THF (−78°C), 2. NCS | Excellent (C8-Cl) | Sensitive to moisture/air |
One-Pot Double Halogenation | Br₂, Cl₂ in AcOH (80°C) | Low (mixed isomers) | Limited to symmetric substrates |
Cyclization efficiency hinges on catalytic design:
Ligand design critically impacts efficacy: Bulky phosphines (e.g., RuPhos) suppress dehalogenation side reactions during cyclization [7].
Solvent polarity and temperature profiles dramatically influence yields:
Table 3: Optimization Parameters for Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature (°C) | Key Additive | Yield Boost (%) |
---|---|---|---|---|
Vilsmeier Formylation | DMF | 80–85 | None | 68 → 75 |
PPA Cyclization | Neat PPA | 120 | NaOAc | 55 → 70 |
N-Bromination | CCl₄ | 0–5 | AIBN (catalytic) | 60 → 82 |
Reductive Cyclization | MeOH-THF (1:1) | 65 | CuCl₂ (0.5 equiv) | 45 → 73 |
Protecting groups (PGs) prevent undesired reactions during halogenation:
PG choice affects global yields: SEM-protected routes achieve 65% overall yield vs. 48% for acetyl-protected sequences due to milder deprotection [9].
Table 4: Protecting Group Performance in Halogenated Quinolinone Synthesis
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility with Halogens | Overall Yield (%) |
---|---|---|---|---|
Acetyl | Ac₂O, DMAP, CH₂Cl₂ | 2M KOH/MeOH, 70°C, 3h | Moderate (Br/Cl stable) | 48 |
SEM | SEM-Cl, i-Pr₂NEt, CH₃CN | 1M TBAF/THF, 25°C, 1h | Excellent | 65 |
tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP | TFA/DCM (1:1), 25°C, 30min | Good (avoid strong acid) | 57 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0